Enhanced Intrinsic Aqueous Solubility Relative to Non-Hydroxylated Indazole Cores
6-Bromo-1H-indazol-4-ol exhibits improved calculated aqueous solubility compared to the non-hydroxylated parent core, 6-bromo-1H-indazole. The presence of the 4-hydroxyl group increases polarity, which is essential for developing compounds with favorable drug-like properties. The calculated LogS (ESOL) for 6-Bromo-1H-indazol-4-ol is -2.96 . This value is a direct consequence of the 4-hydroxyl moiety, which introduces an additional hydrogen bond donor and acceptor, enhancing water solubility relative to the more lipophilic, non-hydroxylated analog [1].
| Evidence Dimension | Aqueous Solubility (LogS) |
|---|---|
| Target Compound Data | LogS = -2.96 |
| Comparator Or Baseline | 6-bromo-1H-indazole: LogS ~ -3.5 to -4.0 (estimated based on increased lipophilicity) |
| Quantified Difference | An approximate increase of 0.5-1.0 log unit in solubility, translating to ~3-10x higher solubility in µg/mL. |
| Conditions | Computational prediction using the ESOL method . |
Why This Matters
Improved solubility facilitates handling, formulation, and in vitro assay setup, making this compound a more convenient and reliable starting point for discovery chemistry compared to less soluble indazole cores.
- [1] Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. *Journal of Chemical Information and Computer Sciences*, 44(3), 1000-1005. View Source
